5-Chlorothiophene-2-sulfonamide

PI3Kα inhibition kinase inhibitor sulfonamide SAR

5‑Chlorothiophene‑2‑sulfonamide (C₄H₄ClNO₂S₂, MW 197.66) is an aromatic heterocyclic sulfonamide in which a chlorine atom occupies the 5‑position of the thiophene ring. The chlorine substituent inductively withdraws electron density from the ring, lowers the pKa of the sulfonamide –NH₂, and provides a directional handle for halogen‑bonding interactions that is absent in the parent thiophene‑2‑sulfonamide.

Molecular Formula C4H4ClNO2S2
Molecular Weight 197.7 g/mol
CAS No. 53595-66-7
Cat. No. B1586055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiophene-2-sulfonamide
CAS53595-66-7
Molecular FormulaC4H4ClNO2S2
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C4H4ClNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
InChIKeyRKLQLYBJAZBSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiophene-2-sulfonamide (CAS 53595-66-7): A Chlorine‑Functionalized Thiophene‑Sulfonamide Building Block for Kinase, Protease, and Fragment‑Based Discovery


5‑Chlorothiophene‑2‑sulfonamide (C₄H₄ClNO₂S₂, MW 197.66) is an aromatic heterocyclic sulfonamide in which a chlorine atom occupies the 5‑position of the thiophene ring . The chlorine substituent inductively withdraws electron density from the ring, lowers the pKa of the sulfonamide –NH₂, and provides a directional handle for halogen‑bonding interactions that is absent in the parent thiophene‑2‑sulfonamide. Commercially available at ≥97 % purity (mp 113–117 °C) , it serves as a modular synthetic intermediate and as a privileged fragment in crystallographic screens against diverse protein targets.

Why Thiophene‑2‑sulfonamide or Other Halogen Analogs Cannot Replace 5‑Chlorothiophene‑2‑sulfonamide Without Quantitative Verification


Simple replacement of the chlorine atom with hydrogen (thiophene‑2‑sulfonamide), bromine (5‑bromothiophene‑2‑sulfonamide), or a phenyl‑sulfonamide is not a benign substitution. The chlorine atom alters the electron density of the thiophene ring, modulates the NH acidity of the sulfonamide, and can engage in halogen‑bonding interactions that direct binding to protein targets . In the PI3Kα inhibitor series, the 5‑chlorothiophene‑2‑sulfonamide warhead (compound 19c) retained an IC₅₀ of 8.0 nM, whereas the 2‑chloro‑4‑fluorophenyl analog (19b) gave 4.6 nM—demonstrating that subtle changes in the aromatic moiety produce measurable potency shifts [1]. Furthermore, crystallographic fragment screens have captured 5‑chlorothiophene‑2‑sulfonamide bound to thrombin (PDB 6YQV) and protein kinase A (PDB 5N3T) in binding modes that depend on the chlorine atom for optimal shape complementarity; the unsubstituted thiophene‑2‑sulfonamide does not appear in analogous co‑crystal structures [2][3]. Therefore, procurement decisions cannot rely on generic “thiophene‑sulfonamide” claims—only the 5‑chloro derivative has been quantitatively validated in the cited assays and structural models.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 5‑Chlorothiophene‑2‑sulfonamide Against Its Closest Analogs


PI3Kα Inhibitory Potency: 5‑Chlorothiophene‑2‑sulfonamide Warhead (Compound 19c) vs. 2‑Chloro‑4‑fluorophenyl Sulfonamide Warhead (Compound 19b) in an Identical Thiazolo[5,4‑b]pyridine Scaffold

In a series of thiazolo[5,4‑b]pyridine‑based PI3Kα inhibitors, the 5‑chlorothiophene‑2‑sulfonamide‑bearing compound 19c showed an IC₅₀ of 8.0 nM, while the 2‑chloro‑4‑fluorophenyl sulfonamide analog 19b gave an IC₅₀ of 4.6 nM when tested in the same PI3Kα enzymatic assay [1]. Both substituents maintained nanomolar potency, but the 5‑chlorothiophene group introduced distinct electronic and steric properties that influence selectivity and physicochemical profile. The head‑to‑head quantitative data confirm that the 5‑chlorothiophene‑2‑sulfonamide warhead is a viable alternative to the fluorophenyl sulfonamide, with only a ~1.7‑fold difference in absolute potency.

PI3Kα inhibition kinase inhibitor sulfonamide SAR

Crystallographic Binding to Thrombin: 5‑Chlorothiophene‑2‑sulfonamide (PDB 6YQV) vs. Absence of Co‑Crystal Structures for Unsubstituted Thiophene‑2‑sulfonamide

A high‑resolution (1.45 Å) co‑crystal structure of human thrombin in complex with 5‑chlorothiophene‑2‑sulfonamide (PDB 6YQV) has been deposited [1]. The chlorine atom occupies a hydrophobic sub‑pocket near the S1 specificity site, contributing to shape complementarity. No equivalent co‑crystal structure of thrombin with unsubstituted thiophene‑2‑sulfonamide or 5‑bromothiophene‑2‑sulfonamide is available in the PDB, indicating that the chlorine atom is critical for the observed binding mode. This structural evidence provides a direct, atomic‑level differentiation for the 5‑chloro derivative over its des‑chloro or bromo counterparts.

thrombin inhibition X‑ray crystallography fragment screening

Fragment‑Based Screening Hit Rate: 5‑Chlorothiophene‑2‑sulfonamide Appears in Multiple PDB Fragment Complexes, While Thiophene‑2‑sulfonamide Is Rarely Observed

5‑Chlorothiophene‑2‑sulfonamide has been identified as a hit in fragment‑based crystallographic screens against at least two distinct protein families: a serine protease (thrombin, PDB 6YQV) and a Ser/Thr kinase (cAMP‑dependent protein kinase A, PDB 5N3T) [1][2]. The compound appears in both the F2X‑Universal Fragment Library and in focused screening campaigns, whereas thiophene‑2‑sulfonamide (des‑chloro) is not represented among fragment hits in the PDB for these targets. The chlorine atom is believed to enhance binding affinity and selectivity through halogen‑bonding interactions observed in the electron density maps.

fragment-based drug discovery crystallographic fragment screening privileged fragment

Synthetic Diversification: Rh‑Catalyzed Aerobic N‑Alkylation Specific to Primary Sulfonamides

5‑Chlorothiophene‑2‑sulfonamide undergoes Rh‑catalyzed aerobic N‑alkylation with benzyl alcohol to yield the N‑alkylated sulfonamide in high conversion . This transformation exploits the NH₂ group of the primary sulfonamide and is tolerant of the chlorine substituent. The corresponding N‑alkylated product can serve as a protected sulfonamide or as a building block for further diversification. In contrast, secondary sulfonamides (e.g., N‑methyl‑thiophene‑2‑sulfonamide) cannot participate in this transformation, making the primary sulfonamide functionality of the 5‑chloro derivative uniquely enabling.

N‑alkylation rhodium catalysis sulfonamide derivatization

Carbonic Anhydrase Inhibition: Potent Sub‑Micromolar Inhibition of hCA‑I and hCA‑II Reported for 5‑Chlorothiophene‑2‑sulfonamide

5‑Chlorothiophene‑2‑sulfonamide is reported to inhibit human carbonic anhydrase I (hCA‑I) and II (hCA‑II) at very low concentrations, with inhibitory effects observed in human erythrocyte lysates and in purified enzyme assays . While explicit IC₅₀ or Kᵢ values for the 5‑chloro derivative alone are not provided in the publicly accessible primary literature, related thiophene‑2‑sulfonamide derivatives in the same class exhibit Kᵢ values in the range of 447–1005 nM against hCA‑I and hCA‑II [1]. The 5‑chloro substitution is expected to enhance affinity relative to the unsubstituted thiophene‑2‑sulfonamide due to increased acidity of the sulfonamide NH and potential halogen‑bonding interactions with the zinc‑bound water network.

carbonic anhydrase inhibition hCA‑I hCA‑II

Physicochemical Differentiation: Melting Point and Purity Specification vs. Closest Analogs

Commercial 5‑chlorothiophene‑2‑sulfonamide is supplied with a certified purity of ≥97 % and a melting point of 113–117 °C . The unsubstituted thiophene‑2‑sulfonamide melts at 141–143 °C, a ~25 °C higher range, reflecting the impact of the chlorine atom on crystal packing and intermolecular interactions. This melting point difference provides a simple quality‑control metric to distinguish the 5‑chloro derivative from the des‑chloro analog in procurement and inventory verification.

physicochemical properties melting point purity specification

Procurement‑Ready Application Scenarios for 5‑Chlorothiophene‑2‑sulfonamide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Replace Fluorophenyl Sulfonamide Warheads with a Heterocyclic Chlorothiophene Warhead

When optimizing PI3Kα inhibitors, replacing a 2‑chloro‑4‑fluorophenyl sulfonamide warhead (IC₅₀ = 4.6 nM) with a 5‑chlorothiophene‑2‑sulfonamide warhead (IC₅₀ = 8.0 nM) retains low‑nanomolar potency while introducing a five‑membered heterocycle that can improve solubility, reduce lipophilicity, or circumvent existing intellectual property [1]. Procurement of the parent 5‑chlorothiophene‑2‑sulfonamide enables parallel SAR exploration of sulfonamide substituents without committing to a single warhead.

Fragment‑Based Drug Discovery: Privileged Fragment Library Expansion

5‑Chlorothiophene‑2‑sulfonamide is a validated privileged fragment, appearing in co‑crystal structures with thrombin (PDB 6YQV, 1.45 Å) and cAMP‑dependent protein kinase A (PDB 5N3T, 1.21 Å) [2][3]. Laboratories building general‑purpose fragment libraries or focused libraries for serine proteases and kinases can procure this compound to increase the hit‑finding probability in crystallographic fragment screens.

Synthetic Methodology Development: Rh‑Catalyzed N‑Alkylation of Primary Sulfonamides

The primary sulfonamide group of 5‑chlorothiophene‑2‑sulfonamide undergoes Rh‑catalyzed aerobic N‑alkylation with benzyl alcohols, enabling the construction of N‑alkylated sulfonamide libraries under mild, catalytic conditions . This reaction is unavailable to secondary or tertiary sulfonamides, making the procured compound uniquely suited for method development and high‑throughput chemical synthesis platforms.

Carbonic Anhydrase Inhibitor SAR: Probing Halogen Effects on Isozyme Selectivity

With established inhibitory activity against hCA‑I and hCA‑II , 5‑chlorothiophene‑2‑sulfonamide serves as a starting point for exploring how the chlorine substituent affects CA isozyme selectivity relative to the unsubstituted thiophene‑2‑sulfonamide or to the classical acetazolamide scaffold. Researchers can procure this compound to synthesize focused libraries and profile them against the full panel of 15 human CA isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.